Cyclohexanol, 2-fluoro-, (1R,2S)-

Conformational analysis Stereoelectronic effects Intramolecular hydrogen bonding

This (1R,2S)-cis isomer is a critical, stereochemically-defined chiral fluorohydrin. Unlike the more common (1R,2R)-trans isomer (CAS 656-60-0), its cis configuration eliminates intramolecular OH···F bonding, yielding distinct conformational equilibrium (73% ea conformer) and altered lipophilicity (XlogP 1.2 vs. 0.85). This difference is non-interchangeable and essential for accurate SAR interpretation, especially where target sites discriminate cis/trans diastereomers. Supplied at ≥98% purity, it eliminates additional chiral resolution steps, ready for direct use in asymmetric synthesis and late-stage functionalization.

Molecular Formula C6H11FO
Molecular Weight 118.15 g/mol
CAS No. 918300-56-8
Cat. No. B12987471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanol, 2-fluoro-, (1R,2S)-
CAS918300-56-8
Molecular FormulaC6H11FO
Molecular Weight118.15 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)O)F
InChIInChI=1S/C6H11FO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6+/m0/s1
InChIKeyLMYKFDDTPIOYQV-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanol, 2-fluoro-, (1R,2S)- (CAS 918300-56-8): Baseline Identity for Chiral Fluorinated Cyclohexanol Procurement


Cyclohexanol, 2-fluoro-, (1R,2S)- (CAS 918300-56-8), systematically named (1R,2S)-2-fluorocyclohexan-1-ol, is a chiral vicinal fluorohydrin belonging to the cis-2-halocyclohexanol family [1]. With a molecular formula of C₆H₁₁FO and a monoisotopic mass of 118.0794 g/mol, this compound bears two defined stereocenters—(1R) for the hydroxyl-bearing carbon and (2S) for the fluorine-bearing carbon—yielding a cis relative configuration . It is commercially available at ≥98% purity for research use . The compound serves primarily as a chiral building block in asymmetric synthesis and as a stereochemically defined probe in conformational analysis and medicinal chemistry [1][2].

Why Generic Substitution Fails for Cyclohexanol, 2-fluoro-, (1R,2S)- (CAS 918300-56-8): Stereochemistry-Driven Differentiation from the Trans Isomer and Other Halocyclohexanols


The term "2-fluorocyclohexanol" encompasses four distinct stereoisomers—(1R,2S), (1S,2R), (1R,2R), and (1S,2S)—across cis and trans diastereomeric series, each with divergent conformational landscapes, physicochemical properties, and biological recognition profiles [1]. The (1R,2S)-cis isomer cannot be interchanged with the more widely available (1R,2R)-trans isomer (CAS 656-60-0) because the cis configuration eliminates the intramolecular OH⋯F hydrogen bond that dominates trans conformer stabilization, producing a fundamentally different conformational equilibrium and altered lipophilicity (XlogP 1.2 vs. LogP 0.85) [1][2]. Furthermore, within the cis-2-halocyclohexanol series, the fluorine analog exhibits a counterintuitive conformational stability pattern—maintaining a higher equatorial-OH/axial-halogen (ea) conformer population (~73% in CD₂Cl₂) than its chloro- (~64%) or bromo- (~62%) counterparts, defying steric expectation and rendering halogen-substitution predictions unreliable [3]. These stereochemistry-dependent differences propagate into enantioselective synthesis outcomes, biocatalytic recognition, and downstream chiral intermediate utility, making the specified (1R,2S) isomer irreplaceable for applications requiring defined spatial presentation of the fluorine and hydroxyl pharmacophoric elements [4].

Quantitative Differentiation Evidence for (1R,2S)-2-Fluorocyclohexanol (CAS 918300-56-8) vs. Closest Analogs


Conformational Equilibrium: cis-(1R,2S) ea Preference vs. trans-(1R,2R) OH⋯F Hydrogen-Bond Stabilization

The (1R,2S)-cis isomer adopts a chair conformation with a dominant ea conformer (equatorial OH, axial F) population of ~73% in CD₂Cl₂ at 193 K, corresponding to ΔG°(ea−ae) = −0.38 kcal·mol⁻¹ [1]. In stark contrast, the (1R,2R)-trans isomer is stabilized by an intramolecular OH⋯F hydrogen bond in the diequatorial (ee) conformer, with a conformational free energy difference ΔG(aa−ee) ranging from +1.5 kcal·mol⁻¹ in non-polar CCl₄ to +1.2 kcal·mol⁻¹ in polar acetone, where the positive sign indicates ee stabilization [2]. The hydrogen bond strength in the trans ee conformer is estimated at 1.6 kcal·mol⁻¹ [2]. This means the cis isomer places fluorine in the axial position, whereas the trans isomer places both substituents equatorial with a stabilizing non-covalent interaction absent in the cis form.

Conformational analysis Stereoelectronic effects Intramolecular hydrogen bonding

Lipophilicity Differentiation: cis-(1R,2S) XlogP 1.2 vs. trans-(1R,2R) LogP 0.85

The (1R,2S)-cis isomer exhibits a calculated XlogP value of 1.2 , while the (1R,2R)-trans isomer has a reported LogP of 0.85 [1]. The ~0.35 log unit difference represents an approximately 2.2-fold higher octanol-water partition coefficient for the cis isomer, consistent with the reduced solvent accessibility of the hydroxyl group when fluorine occupies the axial position and the hydroxyl is equatorial. This difference is stereochemistry-driven and cannot be predicted from constitutional isomerism alone.

Lipophilicity Drug-likeness ADME prediction

Anomalous Halogen-Independent Conformational Stability: cis-Fluorine Retains Highest ea Preference vs. Cl and Br Analogs

Within the cis-2-halocyclohexanol series, the fluorine analog (target compound) exhibits an ea conformer population of ~73% in CD₂Cl₂ at 193 K, which is higher than cis-2-chlorocyclohexanol (~64%) and cis-2-bromocyclohexanol (~62%) [1]. This is counter-steric: the smallest halogen (fluorine) would be expected to show the lowest axial preference based on 1,3-diaxial repulsion arguments. The experimental ΔG°(ea−ae) values are −0.38 (F), −0.29 (Cl), and −0.42 (Br) kcal·mol⁻¹, where the fluorine value is comparable to or exceeds that of bromine in certain solvents [1]. Theoretical calculations at the MP2/6-311++G(3df,2p) level incorrectly predict a marked increase in conformational energy from F to Br, which is not observed experimentally, indicating that hyperconjugative and solvation effects uniquely stabilize the axial fluorine conformation [1].

Halogen effect Conformational analysis Stereoelectronic effects

Asymmetric Synthesis Selectivity: Directed Formation of cis-(1R,2S) with High Diastereoselectivity

The (1R,2S)-cis isomer can be accessed directly with high stereoselectivity via asymmetric heterogeneous hydrogenation of racemic 2-fluorocyclohexanone over cinchonidine-modified Pt/Al₂O₃, achieving diastereoselectivities up to 85% de and enantioselectivities up to 59% ee for the cis-(1R,2S) product [1]. This represents the first reported enantioselective heterogeneous catalytic hydrogenation of an α-fluoro ketone [1]. The catalytic system exploits preferential hydrogenation of the (S)-enantiomer of the substrate, enabling kinetic resolution with accumulation of the unreacted (R)-enantiomer. By contrast, epoxide ring-opening with fluoride sources (e.g., KHF₂/18-crown-6 with Jacobsen's catalyst) produces the trans-(R,R) isomer with 55% ee, demonstrating that synthetic route selection directly determines which stereoisomer is accessible [2].

Asymmetric catalysis Chiral building block Heterogeneous hydrogenation

Enzymatic Recognition Landscape: cis vs. trans Differential Biocatalytic Handling

The trans-(1R,2R)-2-fluorocyclohexanol has been extensively characterized in lipase-catalyzed deracemization, where Pseudomonas cepacia lipase preferentially transforms the (R)-enantiomer, while Candida antarctica lipase shows very low enantiopreference for the (R)-isomer [1]. In contrast, the cis-(1R,2S) isomer represents a completely distinct substrate topology for enzymatic recognition: the axial fluorine and equatorial hydroxyl arrangement in the dominant ea conformer presents a different steric and electronic environment at the catalytic triad compared to the trans ee conformer. While direct comparative E-values for cis-2-fluorocyclohexanol are not reported in the same study, the documented dependence of lipase enantioselectivity on ring conformation [2] establishes that cis and trans diastereomers are not interchangeable substrates in biocatalytic resolutions.

Lipase biocatalysis Kinetic resolution Enantioselectivity

Topological Polar Surface Area and Hydrogen-Bond Donor/Acceptor Profile: Computational ADME Differentiation

The (1R,2S)-cis isomer has a calculated topological polar surface area (TPSA) of 20.2 Ų, with 1 hydrogen bond donor (OH) and 2 hydrogen bond acceptors (OH oxygen + F) . While the constitutional atom count of HBD/HBA is identical between cis and trans isomers, the spatial orientation differs: in the cis ea conformer, the hydroxyl is equatorial and solvent-exposed, while fluorine is axial and partially shielded. In the trans ee conformer, both substituents are equatorial with an intramolecular OH⋯F hydrogen bond partially occupying the HBD capacity [1]. This intramolecular hydrogen bonding in the trans isomer effectively reduces the solvent-accessible HBD character, contributing to the observed ΔLogP of ~0.35 and potentially altering passive membrane permeability.

Physicochemical profiling Drug design TPSA

High-Value Application Scenarios for (1R,2S)-2-Fluorocyclohexanol (CAS 918300-56-8) Driven by Stereochemical Differentiation Evidence


Chiral Building Block for Fluorinated Pharmaceuticals Requiring cis-Vicinal Fluorohydrin Geometry

The (1R,2S)-cis configuration provides an axial fluorine and equatorial hydroxyl pharmacophore arrangement that cannot be replicated by the trans isomer. In medicinal chemistry programs where fluorine is used as a conformational lock or to modulate pKa of a vicinal hydroxyl, the cis isomer offers a distinct electrostatic surface and hydrogen-bond presentation [1]. The confirmed enantiomeric identity (1R,2S) enables unambiguous SAR interpretation, which is critical when the target binding site discriminates between cis and trans diastereomers. The availability of the compound at ≥98% purity with defined absolute stereochemistry supports direct use in parallel synthesis and late-stage functionalization without additional chiral resolution steps .

Conformational Probe in ¹⁹F NMR and IR Studies of Fluorine Stereoelectronic Effects

The (1R,2S)-cis isomer serves as a well-characterized model system for investigating fluorine stereoelectronic effects in cyclohexane scaffolds. The documented ea conformer population of ~73% in CD₂Cl₂ at 193 K, with ΔG°(ea−ae) = −0.38 kcal·mol⁻¹, provides a quantitative baseline for studying solvent, temperature, and substituent effects on the conformational equilibrium [1]. The absence of intramolecular OH⋯F hydrogen bonding—in contrast to the trans isomer—makes the cis compound the appropriate negative control for experiments designed to isolate hydrogen-bond contributions to conformational stability [2]. The anomalous halogen-independent stability pattern (F > Cl ≈ Br in ea preference) makes this compound uniquely valuable for computational method validation [1].

Stereochemically Defined Substrate for Biocatalytic Reaction Development

For laboratories developing lipase- or esterase-catalyzed kinetic resolutions of fluorinated secondary alcohols, the (1R,2S)-cis isomer provides a stereochemically homogeneous substrate for establishing baseline enantioselectivity parameters. Since published lipase deracemization data predominantly cover the trans diastereomer [3], the cis isomer fills a gap in the biocatalytic substrate scope. Its distinct conformational presentation—axial fluorine in the dominant ea conformer—offers a sterically differentiated active-site recognition challenge compared to the trans ee conformer, making it valuable for probing enzyme active-site topology and for directed evolution campaigns targeting fluorohydrin resolution.

Reference Standard for Chiral Chromatographic Method Development

The (1R,2S)-cis isomer, with its well-defined absolute configuration and the availability of its enantiomer (1S,2R) (CAS 918300-57-9), serves as a critical reference standard pair for developing chiral HPLC or SFC methods to separate cis-2-fluorocyclohexanol enantiomers. The documented XlogP of 1.2 and TPSA of 20.2 Ų inform mobile phase selection for reversed-phase or normal-phase chiral separations. Given that the trans isomer (CAS 656-60-0) has different chromatographic retention due to its lower LogP (0.85), the (1R,2S) isomer is essential for validating methods that must resolve all four 2-fluorocyclohexanol stereoisomers in reaction monitoring or purity assessment workflows.

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